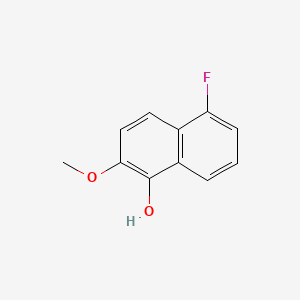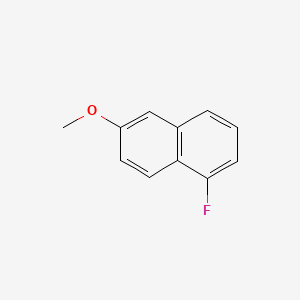
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-Desmethyl Trifluoroacetotramadol, a metabolite of the synthetic opioid analgesic Tramadol. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways and understand the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 typically involves the following steps:
Starting Material: The synthesis begins with Tramadol, which undergoes N-demethylation to form (+/-)-N-Desmethyl Tramadol.
Trifluoroacetylation: The N-Desmethyl Tramadol is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, such as using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using advanced techniques like continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Scientific Research Applications
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and behavior of Tramadol in the body.
Drug Development: Helps in the development of new analgesics by understanding the structure-activity relationship.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of Tramadol and its metabolites.
Analytical Chemistry: Employed in analytical methods to quantify Tramadol and its metabolites in biological samples.
Mechanism of Action
The mechanism of action of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The deuterium labeling helps in tracing the compound’s interaction with molecular targets and pathways involved in pain modulation.
Comparison with Similar Compounds
Similar Compounds
(+/-)-N-Desmethyl Tramadol: The non-deuterated analog, which is also a metabolite of Tramadol.
Tramadol: The parent compound, widely used as an analgesic.
O-Desmethyl Tramadol: Another active metabolite of Tramadol with potent analgesic properties.
Uniqueness
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The trifluoroacetyl group also imparts unique chemical properties, making it valuable in various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-(trideuteriomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3/t13-,16+/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNZUCHMFOJSF-HTOFJSQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)


![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)


